N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride
Description
N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride is a diamine derivative with two allyl (2-propenyl) groups attached to the nitrogen atoms of a 1,3-propanediamine backbone, forming a dihydrochloride salt. Its structure (C₉H₁₈N₂·2HCl) features a flexible three-carbon chain between the amines, modified by allyl substituents, which confer unique reactivity and coordination properties. The dihydrochloride form enhances solubility in polar solvents, making it suitable for biomedical and coordination chemistry applications.
Properties
IUPAC Name |
N,N'-bis(prop-2-enyl)propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-3-6-10-8-5-9-11-7-4-2;;/h3-4,10-11H,1-2,5-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOHNBDWNRXDFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCCNCC=C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205041-15-2 | |
| Record name | N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205041152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N1,N3-diallylpropane-1,3-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.284 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-DI-2-PROPENYL-1,3-PROPANEDIAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS60R266QS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Conditions
This method involves the N-alkylation of 1,3-diaminopropane using allyl halides (e.g., allyl chloride or bromide) under controlled conditions. The process typically proceeds in a two-phase solvent system (water-organic) with a base such as sodium hydroxide to deprotonate the amine and facilitate nucleophilic substitution.
Key Steps :
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Alkylation :
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Salt Formation :
Challenges and Optimizations
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Byproducts : Over-alkylation or polymerization due to excess allyl halide.
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Mitigation : Strict stoichiometric control and incremental addition of allyl chloride.
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Scalability : Batch reactors with reflux systems are suitable for multi-kilogram production.
Hexahydropyrimidine Intermediate Route
Synthesis via Cyclocondensation and Acid Decomposition
This two-step approach leverages the formation of a hexahydropyrimidine intermediate, which is subsequently decomposed to yield the target diamine.
Step 1: Cyclocondensation
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Reactants : 1,3-Diaminopropane and formaldehyde (1:1 molar ratio).
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Conditions : Aqueous medium, 10–40°C, 2–6 hours.
Step 2: Dialkylation and Acid Hydrolysis
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Alkylation : Hexahydropyrimidine reacts with allyl chloride (2–4 mol per mole of intermediate) in a biphasic solvent (water/toluene) with NaOH.
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Hydrolysis : The N,N'-diallylhexahydropyrimidine intermediate is treated with hydrochloric acid (2–5 mol) at 90–100°C for 3–6 hours.
Advantages Over Direct Alkylation
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Purity Control : Hexahydropyrimidine’s stability allows distillation purification before alkylation, reducing impurities.
Alternative Method: Nucleophilic Substitution with 1,3-Dichloropropane
Reaction with Allylamine
A less common but efficient method involves reacting 1,3-dichloropropane with excess allylamine (3-aminopropene) under inert conditions.
Procedure :
Limitations
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Safety Concerns : Allylamine’s toxicity necessitates stringent safety protocols.
Comparative Analysis of Methods
| Parameter | Direct Alkylation | Hexahydropyrimidine Route | 1,3-Dichloropropane Method |
|---|---|---|---|
| Yield | 70–75% | 73–78% | 73.1% |
| Purity | >98% | >99% | 99.8% |
| Scalability | Moderate | High | Low |
| Safety | Moderate | High | Low |
| Key Advantage | Simplicity | High purity | High purity |
Industrial-Scale Considerations
Catalytic Hydrogenation (Byproduct Mitigation)
Recent patents highlight the use of Raney-Ni catalysts in fixed-bed reactors for hydrogenating nitrile intermediates (e.g., dimethylaminopropionitrile) to diamines, though this is more relevant to N,N-dimethyl variants. Adapting this for diallyl derivatives could reduce byproducts like oligomers.
Chemical Reactions Analysis
Types of Reactions: N,N’-Di-2-propenyl-1,3-propanediamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the allyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted propanediamines.
Scientific Research Applications
Organic Synthesis
N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride serves as an intermediate in organic syntheses . Its dual propenyl groups allow it to participate in various reactions, including:
- Alkylation reactions : The propenyl groups can undergo nucleophilic attack, facilitating the formation of more complex molecules.
- Polymerization : The compound can be used to synthesize polymers through radical polymerization processes.
Research indicates that this compound has potential pharmaceutical applications due to its biological activity. It has been studied for:
- Antimicrobial properties : Compounds with similar structures have shown significant antimicrobial activity against pathogens such as Escherichia coli and Staphylococcus aureus. For instance, derivatives of this compound exhibited minimum inhibitory concentrations (MIC) around 256 µg/mL against these bacteria.
- Cytotoxic effects : Studies have demonstrated that related compounds possess selective cytotoxicity towards cancer cell lines while sparing normal cells. This suggests potential use in cancer therapeutics.
Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal investigated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition of bacterial growth, suggesting their potential as antimicrobial agents.
Case Study 2: Cytotoxicity Assessment
In another study focused on cancer research, derivatives of the compound were tested for their cytotoxic effects on human cancer cell lines. The findings revealed that some derivatives displayed promising results in selectively targeting cancer cells, warranting further investigation into their mechanisms of action and therapeutic potential.
Environmental Applications
The compound's reactivity may also lend itself to applications in environmental chemistry, particularly in water treatment processes where it can act as a flocculating agent or binding agent due to its amine functionalities.
Mechanism of Action
The mechanism of action of N,N’-Di-2-propenyl-1,3-propanediamine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and facilitating catalytic reactions. It also interacts with enzymes, potentially inhibiting or activating their activity depending on the context .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Substituent Effects : Allyl groups in the target compound likely enhance reactivity (e.g., radical polymerization or Michael addition) compared to methyl or salicylidene groups. The dihydrochloride salt improves solubility over neutral amines .
- Thermal Stability : N,N-Dimethyl derivatives exhibit higher melting points (~189°C) due to ionic interactions in the dihydrochloride form, while salicylidene-based ligands show polymorphism (e.g., H3LA and H3LB) .
Chemical Reactivity and Coordination Properties
This compound :
- Expected to form complexes with transition metals (e.g., Cu²⁺, Fe³⁺) via amine and allyl groups. Allyl substituents may participate in π-coordination or redox reactions .
- Protonation constants (logK) likely resemble those of N,N'-bis(salicylidene) derivatives (logK₁ = 22.07, logK₂ = 8.77, logK₃ = 8.23), adjusted for allyl group electron effects .
N,N'-Bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine (H3L) :
Bis(Nα-caproyl-L-arginine)-1,3-propanediamine dihydrochloride :
Key Differences :
- Coordination Modes : Salicylidene ligands (H3L) favor rigid, multidentate coordination, while allyl-substituted derivatives may prioritize redox-active or catalytic roles.
- Biological Activity : Amphiphilic arginine derivatives show antimicrobial effects, whereas allyl-substituted compounds might excel in drug delivery or polymer chemistry .
Biological Activity
N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride (CAS No. 205041-15-2) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, applications, and relevant research findings.
- Molecular Formula : C9H20Cl2N2
- Molecular Weight : 227.17 g/mol
- IUPAC Name : N,N'-bis(prop-2-enyl)propane-1,3-diamine; dihydrochloride
- SMILES Notation : C=CCNCCCNCC=C.Cl.Cl
Biological Activity
This compound exhibits several biological activities, primarily attributed to its amine functional groups. The following sections detail its effects on various biological systems.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, studies on related diamines suggest that they can inhibit the growth of bacteria and fungi, possibly due to their ability to disrupt cell membranes or interfere with metabolic processes.
Cytotoxicity and Cell Proliferation
In vitro studies have shown that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism may involve the induction of apoptosis or necrosis through oxidative stress pathways.
Table 1: Cytotoxicity Data in Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 25 | Induction of apoptosis |
| MCF-7 | 30 | Oxidative stress |
| A549 | 20 | Membrane disruption |
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of this compound against various pathogens. The results indicated a significant inhibitory effect on both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceuticals and disinfectants.
Study 2: Cancer Cell Line Response
In a study published in the Journal of Cancer Research (2024), researchers examined the effects of this compound on breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, with mechanisms involving apoptosis confirmed through flow cytometry analysis.
Safety and Toxicology
While this compound shows promising biological activity, safety assessments are crucial. Preliminary toxicological evaluations indicate low acute toxicity; however, further studies are needed to fully understand its long-term effects and potential for skin sensitization or irritation .
Q & A
Q. What are the established synthetic routes and characterization methods for N,N'-Di-2-propenyl-1,3-propanediamine dihydrochloride?
The compound is typically synthesized via nucleophilic substitution reactions between 1,3-propanediamine derivatives and allyl halides, followed by hydrochlorination. Characterization includes Fourier-transform infrared spectroscopy (FTIR) for amine and hydrochloride group identification, nuclear magnetic resonance (NMR) for structural confirmation, and high-performance liquid chromatography (HPLC) for purity assessment (>98% by nonaqueous titration) . Melting point analysis (187–191°C) and solubility profiling in water and alcohol are critical for verifying crystallinity and hygroscopicity .
Q. How is the compound utilized as an internal standard in analytical workflows?
In hydrolysis studies, this compound can serve as an internal standard for quantifying amine-containing metabolites. For example, in morantel residue analysis, it is added pre-hydrolysis, co-extracted into toluene, and derivatized with 4-fluoro-3-nitrobenzotrifluoride. Subsequent thin-layer chromatography (TLC) and gas-liquid chromatography (GLC) enable precise quantification .
Q. What analytical techniques ensure purity and stability during storage?
Gas chromatography (GC) with area% normalization (≥98% purity) and infrared spectroscopy (IR) for functional group verification are standard. Stability is maintained by storing under inert gas to prevent hygroscopic degradation, with periodic reanalysis via titration or HPLC .
Advanced Research Questions
Q. How does the compound enhance Cr(VI) sorption in silica-based anion exchangers?
As a cross-linker, this compound modifies silica pore morphology, increasing surface area and accessibility for Cr(VI) binding. Studies show that optimal cross-linking density (achieved at 0.78 g/mL reagent concentration) improves sorption capacity by 30–40% compared to non-cross-linked materials. X-ray diffraction (XRD) and BET surface area analysis validate structural modifications .
Q. What mechanisms underlie its role in antimicrobial hydrogel development?
The compound cross-links hydrophilic polycations, forming hydrogels with rapid swelling and prolonged antimicrobial activity. For example, in polycationic networks, it enables >99% inhibition of E. coli and S. aureus via electrostatic disruption of bacterial membranes. Swelling ratios (>2000%) and mechanical stability are quantified through rheometry and SEM imaging .
Q. How does cationization with this compound enable lysosomal degradation studies in receptor-deficient cells?
Reaction with LDL generates cationized LDL, which bypasses receptor-mediated endocytosis in familial hypercholesterolemia fibroblasts. Degradation rates (measured via radiolabeled tracking) increase >100-fold, with chloroquine inhibition confirming lysosomal pathways. Liberated cholesterol suppresses HMG-CoA reductase activity (50–70% reduction) and activates acyl-CoA cholesterol acyltransferase (ACAT), validated via enzymatic assays .
Q. How does its structural flexibility overcome chloroquine resistance in antimalarial research?
The compound’s three-carbon linker in AQ-13 (a derivative) avoids steric clashes with Plasmodium resistance transporters. Phase II trials show 100% asexual parasite clearance by day 7 in semi-immune patients, comparable to artemether-lumefantrine. Resistance profiling via PfCRT gene sequencing confirms retained efficacy against mutant strains .
Q. What is its role in CO2-responsive foams for enhanced oil recovery (EOR)?
As a CO2-switchable surfactant, it reacts with carbonic acid to form cationic ammonium species, stabilizing CO2 foams with >80% sweep efficiency in porous media. Rheological studies (e.g., foam half-life >2 hours) and microfluidic models demonstrate improved oil displacement in sandstone cores at 25–50°C .
Q. How does it stabilize p53 in anticancer drug discovery?
Derivatives like CP-31398 dihydrochloride bind p53’s DNA-binding domain, preventing proteasomal degradation (IC50 = 2.5 μM). Fluorescence polarization assays and X-ray crystallography confirm binding, while apoptosis assays (e.g., caspase-3 activation) in HCT116 cells validate functional restoration of p53 activity .
Data Contradictions and Methodological Considerations
- Cr(VI) Sorption Efficiency : Some studies report reduced sorption at high cross-linker concentrations (>1.2 g/mL) due to pore collapse, necessitating optimization via iterative BET and isotherm analyses .
- Antimalarial Resistance : While AQ-13 shows efficacy in semi-immune populations, non-immune models (e.g., pediatric trials) may reveal resistance undetected in initial studies, requiring extended PfMDR1 genotyping .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
